1-(Trifluoromethanesulfonyl)-1H-pyrrole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

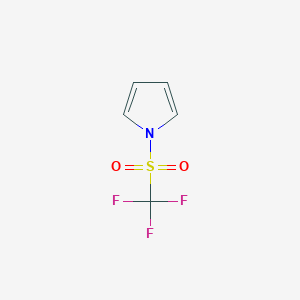

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)9-3-1-2-4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWQXYFNWFVOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618191 | |

| Record name | 1-(Trifluoromethanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109057-09-2 | |

| Record name | 1-(Trifluoromethanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Role of N Sulfonylated Pyrroles in Contemporary Synthesis

N-Sulfonylated pyrroles have emerged as pivotal intermediates in modern organic synthesis, offering a unique combination of stability and reactivity. The introduction of a sulfonyl group onto the pyrrole (B145914) nitrogen significantly alters the electron density of the aromatic ring, thereby influencing its behavior in a variety of chemical transformations. This strategic modification has several important implications for synthetic chemistry.

One of the primary roles of the N-sulfonyl group is to act as a protecting group for the pyrrole nitrogen. The N-H bond of an unsubstituted pyrrole can be acidic and reactive under various conditions, complicating synthetic sequences. The installation of a sulfonyl group passivates this site, allowing for selective reactions to be carried out on other parts of the molecule. Furthermore, many N-sulfonyl groups can be cleaved under specific conditions to regenerate the parent pyrrole, making them valuable tools in multi-step syntheses.

Beyond their protective function, N-sulfonyl groups are powerful activating and directing groups. The strong electron-withdrawing nature of the sulfonyl moiety deactivates the pyrrole ring towards electrophilic substitution, a characteristic reaction of the parent heterocycle. Conversely, it enhances the acidity of the C-H bonds of the pyrrole ring, facilitating deprotonation and subsequent functionalization with electrophiles. This altered reactivity profile opens up new avenues for the synthesis of substituted pyrroles that are not readily accessible through classical methods. For instance, the increased acidity at the nitrogen allows for controlled Michael additions to electron-deficient alkynes, leading to the formation of N-sulfonyl enamines which can then undergo intramolecular cyclization to form the pyrrole nucleus. nih.gov

Moreover, the nature of the sulfonyl group itself can be varied to fine-tune the reactivity and physical properties of the pyrrole derivative. This versatility allows for the design of bespoke building blocks tailored for specific synthetic applications. The resulting N-sulfonylated pyrroles are not merely intermediates but are also found as core structural motifs in a range of biologically active compounds, including potential medicinal therapeutics. nih.gov

A Historical Perspective on the Evolution of N Functionalized Pyrrole Chemistry

The journey of pyrrole (B145914) functionalization began with its discovery in coal tar by F. F. Runge in 1834. digitellinc.com For many years, research primarily focused on the reactions of the carbon atoms within the pyrrole ring, with electrophilic substitution being the most characteristic transformation of this electron-rich heterocycle. nih.gov Early examples of N-functionalization were largely limited to simple alkylation and acylation reactions.

The mid-20th century saw a growing appreciation for the role of protecting groups in organic synthesis, which spurred further interest in modifying the pyrrole nitrogen. Reviews from that era, such as the one by Baltazzi in 1963, began to systematically document the chemistry of N-substituted pyrroles. researchgate.net However, these early studies often dealt with relatively simple N-substituents.

A significant leap in the sophistication of N-functionalized pyrrole chemistry came with the introduction of more complex and electronically diverse substituents, including sulfonyl groups. This development was driven by the need for more precise control over the reactivity of the pyrrole ring and the desire to synthesize increasingly complex target molecules. The ability of N-sulfonyl groups to act as both protecting and activating groups represented a major advancement. nih.gov

In recent decades, the field has continued to expand rapidly, with the development of modern catalytic methods for C-H functionalization, as well as photocatalyzed and electrochemical reactions. nih.govresearchgate.net These cutting-edge techniques have further broadened the scope of accessible N-functionalized pyrrole derivatives, allowing for the introduction of a wide array of substituents with a high degree of control and efficiency. This ongoing evolution underscores the enduring importance of the pyrrole scaffold and the continuous quest for novel methods to harness its synthetic potential.

1-(Trifluoromethanesulfonyl)-1H-pyrrole: A Closer Look

This compound , also known as N-triflylpyrrole, is a specific example of an N-sulfonylated pyrrole where the powerfully electron-withdrawing trifluoromethanesulfonyl (triflyl) group is attached to the nitrogen atom. This particular substitution imparts distinct properties to the molecule, making it a subject of interest in contemporary organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the interactive table below. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value |

| Molecular Formula | C₅H₄F₃NO₂S |

| Molecular Weight | 199.15 g/mol |

| IUPAC Name | 1-(trifluoromethylsulfonyl)pyrrole |

| CAS Number | 109057-09-2 |

| SMILES | C1=CN(C=C1)S(=O)(=O)C(F)(F)F |

| InChIKey | SVWQXYFNWFVOTI-UHFFFAOYSA-N |

| Topological Polar Surface Area | 47.5 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem CID 21794795 google.com |

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties such as lipophilicity and metabolic stability. digitellinc.com Its incorporation into the sulfonyl group of an N-sulfonylated pyrrole in the form of a triflyl group creates a highly electron-deficient system with unique reactivity.

While specific, detailed research findings on the synthesis and reactivity exclusively focused on this compound are not extensively documented in readily available literature, its chemical behavior can be inferred from the general principles of N-sulfonylated pyrroles and the known effects of the triflyl group. The preparation would likely involve the reaction of pyrrole with trifluoromethanesulfonic anhydride (B1165640) or trifluoromethanesulfonyl chloride in the presence of a base. The resulting N-triflylpyrrole would be expected to exhibit enhanced acidity of the ring protons and serve as a precursor for various functionalized pyrrole derivatives. Its utility as a reactive intermediate in the synthesis of more complex molecules is an area of ongoing interest in synthetic organic chemistry.

Reactivity and Reaction Mechanisms of 1 Trifluoromethanesulfonyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Patterns

The triflyl group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence on the pyrrole (B145914) nitrogen dramatically influences the electron density of the heterocyclic ring, which in turn governs its reactivity towards electrophiles.

Deactivating Effects of the N-Trifluoromethanesulfonyl Group on Pyrrole Reactivity

Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution much more readily than benzene. However, the attachment of an N-trifluoromethanesulfonyl group drastically curtails this reactivity. The triflyl group exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the pyrrole ring. This reduction in electron density deactivates the ring towards attack by electrophiles, making electrophilic aromatic substitution significantly more difficult compared to unsubstituted pyrrole. nih.gov

This deactivating effect is analogous to that observed in other N-sulfonylated pyrroles, though the triflyl group's superior electron-withdrawing capacity makes the effect more pronounced. nih.gov The pyrrole ring in 1-triflylpyrrole is rendered electron-poor, a characteristic that enhances its stability but diminishes its nucleophilicity, a key factor for initiating electrophilic aromatic substitution. nih.govlibretexts.org Consequently, forcing conditions, such as the use of superacids or highly reactive electrophiles, may be necessary to achieve substitution. researchgate.net

Regioselectivity in Electrophilic Functionalization of the Pyrrole Ring

In electrophilic aromatic substitution, the directing effect of the substituent is as important as its activating or deactivating nature. For pyrrole itself, electrophilic attack preferentially occurs at the C2 (α) position due to the superior stabilization of the positive charge in the resulting arenium ion intermediate through resonance. youtube.com

For N-substituted pyrroles, the regiochemical outcome is influenced by the electronic nature of the substituent. In the case of 1-(trifluoromethanesulfonyl)-1H-pyrrole, the strong electron-withdrawing triflyl group significantly reduces the electron density at all positions, but particularly at the C2 and C5 positions. While direct electrophilic substitution on the unsubstituted 1-triflylpyrrole ring is not extensively documented due to its low reactivity, studies on related N-pentafluorophenyl-1H-pyrrole show that electrophilic acylations lead predominantly to 2-substituted products. nih.govresearchgate.net However, a key distinction is that these 2-acyl products can be rearranged to the thermodynamically more stable 3-substituted isomers under the influence of strong acids like trifluoromethanesulfonic acid. nih.govresearchgate.net This suggests that while kinetic attack may favor the C2 position, the C3 position is a plausible site for substitution under thermodynamically controlled conditions, a phenomenon observed in Friedel-Crafts reactions of other deactivated pyrroles.

Cycloaddition Reactions

The electron-deficient nature of the 1-triflylpyrrole ring, which hinders electrophilic substitution, paradoxically makes it a suitable component in certain types of cycloaddition reactions where the pyrrole ring acts as the electron-poor partner.

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comlibretexts.org The aromaticity of pyrrole makes it a reluctant participant in such reactions. However, the introduction of the N-triflyl group, often in combination with other electron-withdrawing groups on the pyrrole ring, can overcome this reluctance. rsc.orgresearchgate.net

Normal Electron Demand [4+2] Cycloadditions of 1-Triflylpyrroles

In a normal electron demand Diels-Alder reaction, the dienophile is electron-deficient. youtube.com While pyrrole itself does not typically function as a dienophile due to its aromatic stability, 1-triflylpyrroles bearing additional electron-withdrawing substituents, such as acetyl groups, can serve as effective dienophiles. rsc.orgresearchgate.net The triflyl group plays a crucial role by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. rsc.org

For instance, 3-acetyl-1-triflylpyrrole has been shown to react with dienes like 2,3-dimethylbuta-1,3-diene (DMB) and cyclohexa-1,3-diene. The presence of the triflyl group is critical for the reaction to proceed efficiently and with high regioselectivity. rsc.org

Influence of High Pressure and Lewis Acid Catalysis on Cycloaddition Outcomes

Despite the electronic activation provided by the triflyl group, the inherent aromaticity of the pyrrole ring still presents a significant activation barrier for Diels-Alder reactions. To achieve practical yields and reaction rates, external activation methods are often necessary. High pressure and Lewis acid catalysis have proven to be powerful tools in this context. rsc.orgresearchgate.net

High-pressure conditions (in the range of 12-16 kbar) can significantly accelerate Diels-Alder reactions by lowering the transition state energy. rsc.orgresearchgate.netresearchgate.net This physical activation method is particularly effective for sterically hindered or electronically deactivated substrates. researchgate.net

Lewis acid catalysis further enhances the reactivity of the 1-triflylpyrrole system. rsc.org A Lewis acid, such as zinc chloride (ZnCl₂), coordinates to an electron-withdrawing substituent on the pyrrole ring (e.g., the carbonyl oxygen of an acetyl group), further increasing the electron-deficient character of the dienophile. nih.govias.ac.in This enhanced polarization lowers the dienophile's LUMO energy, accelerating the cycloaddition. mdpi.com

The combination of high pressure and a Lewis acid catalyst allows the Diels-Alder reaction of substituted 1-triflylpyrroles to proceed efficiently under relatively mild thermal conditions, providing good yields of the desired cycloadducts. rsc.orgresearchgate.net

Table 1: Diels-Alder Cycloaddition of Substituted 1-Triflylpyrroles with Dienes under Various Conditions

| Entry | Dienophile | Diene | Pressure (kbar) | Catalyst (equiv.) | Time (h) | Conversion (%) | Product(s) (Isolated Yield %) | Diastereomeric/Regioisomeric Ratio |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Tosyl-3-acetylpyrrole | DMB | 12 | ZnCl₂ (0.1) | 72 | 25 | Cycloadduct (17%) | exo/endo 9:1 |

| 2 | 1-Tosyl-3-acetylpyrrole | Cyclohexa-1,3-diene | 12 | ZnCl₂ (0.1) | 72 | 32 | Cycloadduct (22%) | exo/endo 9:1 |

| 3 | 3-Acetyl-1-triflylpyrrole | DMB | 12 | None | 72 | 20 | - | - |

| 4 | 3-Acetyl-1-triflylpyrrole | DMB | 12 | ZnCl₂ (0.1) | 72 | 90 | Cycloadduct (75%) | exo/endo 9:1 |

| 5 | 3-Acetyl-1-triflylpyrrole | Cyclohexa-1,3-diene | 12 | ZnCl₂ (0.1) | 72 | 90 | Cycloadduct (80%) | exo/endo 9:1 |

| 6 | 3-Acetyl-1-triflylpyrrole | Isoprene | 16 | ZnCl₂ (0.1) | 72 | 80 | Cycloadducts (65%) | 1:1.5 regioisomeric mixture |

Data sourced from research on the efficiency of 1-triflylpyrroles as dienophiles, highlighting the superior performance of the N-triflyl group over the N-tosyl group and the synergistic effect of high pressure and Lewis acid catalysis. rsc.org

Nucleophilic Reactivity and Additions

The strong electron-withdrawing capacity of the N-triflyl group significantly deactivates the pyrrole ring towards electrophilic attack but markedly activates it towards nucleophilic attack. This inverted reactivity is a cornerstone of its synthetic utility.

For this compound, the nitrogen atom is already substituted, so reactivity concerns focus on C-alkylation. Unlike unsubstituted pyrrole, which readily undergoes electrophilic C-alkylation (e.g., Friedel-Crafts reactions), N-triflylpyrrole is highly resistant to such conditions. Instead, its electron-deficient character facilitates C-alkylation via nucleophilic pathways or directed C-H activation.

Palladium-catalyzed direct C-H alkylation has emerged as a powerful method for functionalizing electron-deficient pyrroles. nih.gov In a process analogous to the Catellani reaction, a palladium(II) catalyst, in conjunction with a ligand like norbornene, can selectively activate the C5–H bond. thieme-connect.com This is followed by reaction with an alkyl halide to furnish the 5-alkylated pyrrole derivative. organic-chemistry.org The reaction is highly regioselective for the C5 position due to the electronic influence of the N-sulfonyl group and the mechanism of the catalytic cycle. This method avoids the use of pre-formed organometallic reagents and demonstrates high functional group tolerance. thieme-connect.comorganic-chemistry.org

| Reaction Type | Reagent | Selectivity | Typical Conditions |

| Electrophilic Alkylation | R-X, Lewis Acid | Unreactive | N/A |

| Directed C-H Alkylation | R-Br, Norbornene | C5-Alkylation | Pd(OAc)₂, KHCO₃, DMA, 90 °C nih.govthieme-connect.com |

| Nucleophilic Alkylation | R-Li or R-MgX | C2/C5-Alkylation | Dependent on nucleophile and conditions |

Nucleophilic attack on the N-triflylpyrrole ring is a key transformation. The mechanism for nucleophilic aromatic substitution (SNAr) on the electron-poor pyrrole ring typically involves the formation of a stabilized anionic intermediate, often referred to as a Meisenheimer complex. When a nucleophile attacks a carbon atom of the pyrrole ring (e.g., C2), the negative charge of the resulting intermediate is delocalized across the pi-system and, crucially, onto the oxygen atoms of the powerfully electron-withdrawing trifluoromethanesulfonyl group.

While not formally named "azafulvenium intermediates" in most literature for this system, the concept of a polarized, fulvene-like resonance structure can be invoked to rationalize the high reactivity at the C2 and C5 positions. In this view, the nitrogen lone pair's delocalization is heavily diminished by the triflyl group, leading to resonance contributors with significant positive charge character on the ring carbons. This polarization makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles. The subsequent intermediate is stabilized by the triflyl group, facilitating the departure of a leaving group (if present) or subsequent protonation to yield an addition product.

Other Key Transformations and Their Mechanistic Basis

A significant advantage of the N-trifluoromethanesulfonyl group is its exceptional stability under a wide range of reaction conditions, including harsh oxidative environments. The triflyl group is one of the most robust N-protecting groups available to chemists. Its stability stems from the combination of the strong carbon-fluorine bonds and the powerful inductive electron-withdrawal by the three fluorine atoms, which makes the sulfur atom highly electron-deficient and resistant to oxidation. wikipedia.org

Studies on related N-triflyl compounds, such as N-triflyl sulfoximines, have shown that the N-Tf moiety remains completely intact even when subjected to concentrated aqueous solutions of strong acids (HCl) and bases (NaOH) at elevated temperatures. nih.gov This remarkable inertness allows for oxidative transformations to be carried out on other parts of a molecule containing an N-triflylpyrrole unit without risk of cleaving or modifying the protecting group. researchgate.netrsc.org This stability is critical for multi-step syntheses where functional groups elsewhere in the molecule must be manipulated.

The inherent stability and strong electron-withdrawing nature of the N-triflyl group impart a high degree of functional group tolerance and predictable chemoselectivity in complex syntheses. Because the group is resistant to many reagents (oxidants, reductants, acids, and bases), other functional groups can be manipulated with high selectivity. nih.gov

Furthermore, the N-triflyl group dictates the reactivity of the pyrrole ring itself. It effectively "switches off" the typical electron-rich reactivity of pyrrole (like electrophilic substitution) and "switches on" electron-poor reactivity (like nucleophilic attack). This allows for selective reactions at the pyrrole core in the presence of other aromatic systems that might otherwise be more reactive. For example, in a molecule containing both an N-triflylpyrrole and a phenol (B47542), an electrophile would selectively react at the phenol ring. Conversely, a nucleophile could be directed to attack the N-triflylpyrrole ring. This predictable control is invaluable in the synthesis of complex natural products and pharmaceuticals. rsc.orgnih.gov

Spectroscopic and Computational Investigations of 1 Trifluoromethanesulfonyl 1h Pyrrole

Advanced Spectroscopic Characterization Techniques in Research

A comprehensive understanding of the molecular structure and electronic properties of 1-(Trifluoromethanesulfonyl)-1H-pyrrole necessitates the use of a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry are indispensable tools for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework and the local electronic environment of each nucleus within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the α- and β-protons of the pyrrole (B145914) ring. Due to the strong electron-withdrawing nature of the N-triflyl group, these protons are anticipated to be significantly deshielded and resonate at a lower field (higher ppm) compared to unsubstituted pyrrole. The α-protons (at the C2 and C5 positions) are typically more deshielded than the β-protons (at the C3 and C4 positions). The symmetry of the molecule results in chemically equivalent pairs of α- and β-protons, leading to a simplified spectrum.

The ¹³C NMR spectrum will similarly reflect the electron-deficient nature of the pyrrole ring. The signals for the α- and β-carbons are expected to be shifted downfield. The carbon of the trifluoromethyl group will also present a characteristic signal, often appearing as a quartet due to coupling with the three fluorine atoms.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Position | Chemical Shift (δ) |

| α-H (C2, C5) | Data not available |

| β-H (C3, C4) | Data not available |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine nuclei. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a unique fingerprint for the triflyl group and can be influenced by the electronic environment of the pyrrole ring.

| ¹⁹F NMR Data |

| Group |

| -SO₂CF₃ |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of the proton and carbon signals. A COSY spectrum would show correlations between the adjacent α- and β-protons of the pyrrole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive ¹H-¹³C assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of atoms. While less critical for the structural elucidation of this relatively rigid molecule, it could confirm spatial relationships within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide characteristic frequencies for the functional groups present in this compound.

Key expected vibrational bands include:

C-H stretching vibrations of the pyrrole ring, typically appearing above 3000 cm⁻¹.

C=C and C-N stretching vibrations within the pyrrole ring, expected in the 1600-1400 cm⁻¹ region.

S=O stretching vibrations of the sulfonyl group, which are very strong and characteristic, typically appearing as two distinct bands in the 1400-1300 cm⁻¹ (asymmetric stretch) and 1200-1100 cm⁻¹ (symmetric stretch) regions.

C-F stretching vibrations of the trifluoromethyl group, which are also strong and are expected in the 1300-1100 cm⁻¹ region.

| Vibrational Spectroscopy Data (cm⁻¹) |

| Functional Group |

| Pyrrole C-H Stretch |

| Pyrrole Ring Stretch (C=C, C-N) |

| S=O Asymmetric Stretch |

| S=O Symmetric Stretch |

| C-F Stretch |

Mass Spectrometry (MS) Applications in Characterization and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, which should correspond to its chemical formula, C₅H₄F₃NO₂S.

Operando Spectroscopic Methods for Real-Time Mechanistic Elucidation in Catalysis

While specific operando spectroscopic studies on this compound are not extensively documented in current literature, the application of these powerful techniques holds immense potential for elucidating its role in catalytic processes. Operando spectroscopy, by definition, involves the characterization of a catalyst while it is functioning under realistic reaction conditions, allowing for the simultaneous measurement of catalytic activity and spectroscopic data. nih.govyoutube.com This approach is crucial for identifying the true nature of active sites, transient reaction intermediates, and catalyst deactivation pathways, which often remain hidden in conventional pre- and post-reaction analyses. nih.govresearchgate.net

For a compound like this compound, which could be involved in N-heterocycle synthesis or other catalytic transformations, operando methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray absorption spectroscopy (XAS) would be invaluable. researchgate.netnih.govyoutube.com These techniques could monitor the vibrational modes of the pyrrole ring and the S=O bonds of the trifluoromethanesulfonyl group in real-time. This would reveal how the molecule interacts with a catalyst surface or how its structure changes during a catalytic cycle. nih.gov For instance, operando FTIR could track the formation and consumption of intermediates adsorbed on a catalyst surface, providing direct evidence for a proposed reaction mechanism. researchgate.net The combination of these experimental results with Density Functional Theory (DFT) calculations would offer a powerful synergy for a thorough interpretation of the catalytic system. nih.gov

Quantum Chemical and Theoretical Studies

Quantum chemical and theoretical studies provide a foundational understanding of the intrinsic properties of this compound at the molecular level. These computational methods are essential for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the equilibrium geometry and electronic structure of molecules. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

The electron-withdrawing nature of the trifluoromethanesulfonyl (-SO₂CF₃) group is expected to significantly influence the geometry of the pyrrole ring compared to unsubstituted pyrrole. Key expected changes include a slight shortening of the N-S bond and potential alterations in the C-N and C-C bond lengths within the pyrrole ring due to electronic delocalization effects. While a specific experimental structure is not available, a theoretical optimized structure can be predicted.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) These are representative values based on DFT calculations of similar N-sulfonylated heterocycles and pyrrole derivatives. Actual values would require a specific calculation for this molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-S1 | ~1.68 Å |

| S1=O1 | ~1.44 Å | |

| S1-C(CF₃) | ~1.85 Å | |

| N1-C2 | ~1.38 Å | |

| C2=C3 | ~1.37 Å | |

| C3-C4 | ~1.42 Å | |

| Bond Angle | C5-N1-C2 | ~109° |

| N1-S1=O1 | ~108° | |

| O1=S1=O2 | ~121° |

Data sourced from principles discussed in computational studies of thiophene (B33073) sulfonamide and pyrrole derivatives. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, lone pairs, and intermolecular interactions. asianresassoc.orgresearchgate.net It provides quantitative insight into electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization. mdpi.com

For this compound, the most significant electronic interactions are expected to involve the delocalization of the pyrrole ring's π-electrons and the nitrogen lone pair towards the strongly electron-withdrawing trifluoromethanesulfonyl group. NBO analysis can quantify these hyperconjugative interactions.

Table 2: Principal NBO Donor-Acceptor Interactions in this compound (Hypothetical) Based on expected interactions for N-sulfonylated pyrroles. mdpi.comijcce.ac.ir

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C2-C3) | π* (C4-C5) | High | Intra-ring π-delocalization |

| π (C4-C5) | π* (N1-C2) | High | Intra-ring π-delocalization |

| LP (N1) | σ* (S1-O1) | Moderate | N lone pair delocalization to S=O |

| LP (O1) | σ* (N1-S1) | Moderate | Oxygen lone pair back-donation |

This analysis would confirm the significant charge transfer from the pyrrole ring to the sulfonyl group, which is key to understanding the molecule's reactivity and electronic properties. mdpi.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are fundamental descriptors of a molecule's reactivity, polarizability, and kinetic stability. researchgate.netmdpi.com

The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org For this compound, the potent electron-withdrawing trifluoromethanesulfonyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Table 3: Representative Frontier Orbital Energies (Illustrative Comparison) Pyrrole values are from literature. Values for the target compound are estimated based on substituent effects.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | ~ -5.8 | ~ 2.1 | ~ 7.9 |

| This compound | ~ -7.0 (Est.) | ~ -0.5 (Est.) | ~ 6.5 (Est.) |

Data and principles derived from FMO studies on pyrrole derivatives. researchgate.netnih.gov The lowering of the LUMO energy, in particular, would make the molecule a stronger electrophile compared to simple pyrrole.

Computational Modeling of Reaction Pathways, Transition States, and Energetics

Computational chemistry provides indispensable tools for mapping the complete energy landscape of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as locating the high-energy transition state (TS) that connects them. joaquinbarroso.comucsb.edu Finding the transition state is a critical, albeit challenging, step in computational chemistry. joaquinbarroso.com Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are commonly employed. ucsb.edu

Once a transition state structure is located, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). joaquinbarroso.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. arxiv.org For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the sulfonyl group, computational modeling could predict the most likely reaction pathways and their energetic feasibilities. nih.govnih.gov

Implicit Solvation Models and Solvent Effects on Reaction Dynamics

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. libretexts.orgyoutube.com Computational chemistry accounts for these effects using solvation models. These are broadly divided into explicit models, which treat individual solvent molecules, and implicit (or continuum) models, which represent the solvent as a continuous medium with a specific dielectric constant. nih.govresearchgate.net

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), are computationally efficient and widely used. nih.govyoutube.com They work by creating a cavity in the dielectric continuum that represents the solute molecule. osti.gov The solute's charge distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that electrostatically interacts with the solute, leading to a more accurate calculation of the system's energy in solution. researchgate.net

For a polar molecule like this compound, solvent effects are critical. Polar solvents would be expected to stabilize the ground state and any charged intermediates or transition states, potentially altering reaction energy barriers compared to the gas phase. arxiv.orglibretexts.org Implicit solvation models are essential for accurately predicting reaction dynamics, conformational equilibria, and spectroscopic properties in solution. asianresassoc.org

Applications and Advanced Research Directions

Role in Organic Synthesis as a Strategic Synthetic Handle

The potent electron-withdrawing nature of the trifluoromethanesulfonyl group profoundly influences the electronic properties of the pyrrole (B145914) ring. This perturbation of electron density serves as a powerful tool for chemists, enabling selective functionalization and activating the heterocycle for a range of chemical transformations.

Directing Group Effects in Selective C-H Functionalization

The triflyl group at the nitrogen atom significantly deactivates the pyrrole ring towards traditional electrophilic aromatic substitution, a consequence of its strong electron-withdrawing capacity. This deactivation, however, can be harnessed to direct functionalization to specific positions. While classical electrophilic substitution on unsubstituted pyrrole typically favors the C2 and C5 positions, the presence of an N-triflyl group can alter this regioselectivity.

Research on analogous N-sulfonylated pyrroles has demonstrated that the regiochemical outcome of reactions can be finely tuned. For instance, the Lewis acid used in Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) dictates the position of substitution; AlCl₃ promotes acylation at the C3 position, whereas BF₃·OEt₂ directs the reaction to the C2 position. Although direct transition metal-catalyzed C-H functionalization directed by the N-triflyl group on a pyrrole ring is an area of ongoing investigation, the established influence of N-sulfonyl groups on reactivity patterns suggests a significant potential for the N-triflyl group to act as a powerful directing element in modern synthetic methodologies. rsc.org The strong coordination potential of the sulfonyl oxygens could be exploited in metal-catalyzed processes to achieve site-selective C-H bond activation.

Activation of the Pyrrole Nucleus for Diverse Subsequent Transformations

The introduction of a triflyl group not only influences the regioselectivity of reactions but also activates the pyrrole nucleus for transformations that are otherwise difficult to achieve. This activation is particularly evident in cycloaddition reactions.

Research has shown that 1-triflylpyrroles bearing acetyl groups at the C3 or C2 and C4 positions act as efficient dienophiles in normal electron demand Diels-Alder reactions. researchgate.net This reactivity is noteworthy as the aromaticity of the pyrrole ring typically renders it a reluctant participant in such cycloadditions. The electron-withdrawing triflyl group lowers the energy of the pyrrole's lowest unoccupied molecular orbital (LUMO), facilitating the [4+2] cycloaddition with electron-rich dienes.

Furthermore, the N-triflyl group has been shown to be instrumental in controlling reaction mechanisms. In one study, the presence of an N-(trifluoromethyl)sulfonyl group favored a direct SN2 displacement at a hydroxymethyl position on the pyrrole ring, preventing the formation of an azafulvenium intermediate. researchgate.net This level of control is crucial for the synthesis of complex molecules where specific reaction pathways must be favored.

Catalytic Applications of Triflimide-Related Species

The triflimide (bis(trifluoromethanesulfonyl)imide, Tf₂NH) anion and its derivatives are cornerstones of modern catalysis, prized for their high acidity, thermal stability, and non-coordinating nature. These properties have been exploited in a wide range of catalytic systems, from Brønsted and Lewis acid catalysis to organocatalysis.

N-Trifluoromethanesulfonyl Derivatives as Brønsted Acid Catalysts in Organic Reactions

Chiral N-trifluoromethanesulfonyl phosphoramides (NTPAs), derived from binaphthol (BINOL), have emerged as exceptionally potent Brønsted acid organocatalysts. The incorporation of the N-triflyl group dramatically increases the acidity of these catalysts compared to their phosphoric acid counterparts, enabling the activation of less basic substrates.

These powerful catalysts have been successfully employed in a variety of asymmetric C-C and C-X bond-forming reactions, including:

Diels-Alder Reactions: Catalyzing the cycloaddition of α,β-unsaturated ketones with silyloxydienes with high enantioselectivity.

Mannich Reactions: Facilitating the asymmetric addition of nucleophiles to imines.

Nazarov Cyclizations: Promoting the electrocyclic ring closure of divinyl ketones.

The enhanced acidity and the well-defined chiral environment provided by NTPAs have proven crucial for achieving high levels of stereocontrol in these transformations.

| Reaction Type | Catalyst Type | Substrates | Key Features |

| Asymmetric Diels-Alder | Chiral N-triflyl phosphoramide (B1221513) (NTPA) | α,β-Unsaturated ketone, silyloxydiene | High reactivity and enantioselectivity |

| Asymmetric Mannich Reaction | Chiral N-triflyl phosphoramide (NTPA) | Aldimines, nucleophiles | Activation of less reactive imines |

| Asymmetric Nazarov Cyclization | Chiral N-triflyl phosphoramide (NTPA) | Divinyl ketones | Efficient electrocyclization |

Metal-Salt Catalysis Employing Triflimide Anions in C-C and C-Heteroatom Bond Formations

The triflimide anion is a superior counterion in Lewis acid catalysis due to its weak coordinating ability. Metal triflimides are therefore highly effective catalysts for a variety of organic transformations. For instance, metal triflimide complexes have been utilized as catalysts in Friedel-Crafts reactions.

More recently, a metal-free approach to C-C bond formation has been developed using triflimide itself as the catalyst. A highly efficient intermolecular allyl-allyl cross-coupling between allyl acetates and allyltrimethylsilanes proceeds smoothly in the presence of catalytic triflimide, affording 1,5-dienes with good to excellent regioselectivity. rsc.orgrsc.orgthieme-connect.com This reaction is proposed to proceed through the formation of an allylic carbocation intermediate, stabilized by the non-coordinating triflimide anion.

In the realm of transition metal catalysis, the unique properties of the triflate anion, which is structurally related to the triflimide anion, have been exploited in multimetallic systems. A cooperative nickel and palladium catalytic system has been developed for the cross-coupling of aryl bromides with aryl triflates, demonstrating the utility of sulfonate-based leaving groups in advanced C-C bond-forming reactions. wisc.edunih.gov

| Reaction | Catalyst | Reactants | Product |

| Allyl-allyl cross-coupling | Triflimide (Tf₂NH) | Allyl acetate, Allyltrimethylsilane | 1,5-diene |

| Cross-Ullmann Reaction | (bpy)Ni and (dppp)Pd | Aryl bromide, Aryl triflate | Biaryl |

Organocatalytic Transformations Leveraging the N-Triflyl Moiety

The N-triflyl group is a key component in a variety of organocatalysts beyond the NTPAs discussed earlier. Proline-derived sulfonamides, for example, have been shown to be effective catalysts in a range of enantioselective C-C bond-forming reactions. nih.gov The sulfonamide moiety plays a crucial role in the catalyst's activity and selectivity, often through the formation of key hydrogen bonding interactions in the transition state.

These catalysts have been successfully applied to aldol (B89426) and Mannich reactions, demonstrating the versatility of the N-sulfonyl group in organocatalytic design. The development of new catalysts incorporating the N-triflyl group is an active area of research, with the goal of accessing catalysts with even greater activity and broader substrate scope. The ability to fine-tune the steric and electronic properties of the N-sulfonyl group makes it a valuable component in the rational design of next-generation organocatalysts.

Precursors for Advanced Materials and Functional Molecules

Building Blocks for Complex Heterocycles and Analogues of Bioactive Natural Products

The triflyl group in 1-(trifluoromethanesulfonyl)-1H-pyrrole activates the pyrrole ring, rendering it susceptible to various chemical transformations that are not readily achievable with unsubstituted pyrrole. This enhanced reactivity is harnessed in the synthesis of complex heterocyclic systems and analogues of biologically active natural products.

Pyrrole derivatives are fundamental components of numerous natural products and pharmaceuticals. researchgate.netmdpi.com The introduction of a sulfonyl group on the pyrrole nitrogen provides a strategic advantage in multi-step syntheses. For instance, N-sulfonylated pyrroles can be involved in cycloaddition reactions, such as the Diels-Alder reaction, where the electron-withdrawing sulfonyl group can influence the dienophilic or dienic character of the pyrrole ring. organic-chemistry.orgnih.gov Although specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented in readily available literature, the general principle of using electron-withdrawing groups to modulate the reactivity of pyrroles is well-established. organic-chemistry.orgnih.govkhanacademy.org

A notable application of N-sulfonylated pyrroles is in the synthesis of complex bioactive molecules. For example, a pyrrole derivative bearing a pyridin-3-ylsulfonyl group, which is structurally related to the trifluoromethanesulfonyl group, is a key component of the potassium-competitive acid blocker (P-CAB) TAK-438. nih.gov This compound, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, demonstrates potent inhibitory activity against H+,K+-ATPase and is a promising candidate for treating acid-related diseases. nih.gov The synthesis of such complex molecules highlights the utility of N-sulfonylated pyrroles as versatile intermediates. The general synthetic strategies employed for these compounds could potentially be adapted using this compound to generate novel analogues with potentially enhanced biological activities due to the unique properties of the trifluoromethyl group. digitellinc.com

The synthesis of various substituted pyrroles often proceeds through intermediates where a sulfonyl group is attached to the nitrogen atom. beilstein-journals.org These N-sulfonylated pyrroles can then be further functionalized to build more complex heterocyclic structures. The trifluoromethanesulfonyl group, being a powerful electron-withdrawing group, can facilitate reactions such as nucleophilic aromatic substitution on the pyrrole ring, a reaction that is typically difficult for the electron-rich pyrrole system. researchgate.net

| Bioactive Compound Class | Role of N-Sulfonylated Pyrrole | Potential for this compound |

| Potassium-Competitive Acid Blockers (P-CABs) | Key intermediate in the synthesis of TAK-438, a potent H+,K+-ATPase inhibitor. nih.gov | Could be used to synthesize novel analogues with potentially improved pharmacokinetic or pharmacodynamic properties. |

| Pyrrolamide Antifungals | The pyrrole core is a common scaffold in antifungal agents. mdpi.com | The trifluoromethyl group could enhance antifungal activity and metabolic stability. digitellinc.com |

| Pyrrole-Imidazole Alkaloids | N-acylpyrroles are used in the synthesis of the tetracyclic core of agelastatins. nih.gov | N-Triflylpyrrole could offer alternative synthetic routes or lead to novel analogues. |

Design and Development of Specialty Reagents (e.g., Trifluoromethylating Agents)

The trifluoromethanesulfonyl group is a key feature in various specialty reagents. While this compound itself is not primarily used as a trifluoromethylating agent, its chemistry is related to reagents that are. For instance, sodium trifluoromethanesulfinate (CF3SO2Na), a common reagent for introducing the trifluoromethyl group, shares the same trifluoromethanesulfonyl core. beilstein-journals.org This reagent is widely used for the direct trifluoromethylation of a variety of substrates. beilstein-journals.org

N-Sulfonyl pyrroles can serve as "synthetic linchpins" for the functionalization of primary sulfonamides. researchgate.net This concept involves the activation of the relatively inert N-S bond in sulfonamides by first converting them into N-sulfonyl pyrroles. The pyrrole moiety can then be cleaved under specific conditions to generate a reactive sulfonyl intermediate that can participate in further reactions. This strategy allows for the diversification of sulfonamides, which are an important class of compounds in medicinal chemistry. researchgate.net The high reactivity of the N-S bond in this compound could make it a particularly effective precursor in such transformations.

While direct evidence for the use of this compound in developing new trifluoromethylating agents is limited in the reviewed literature, the general principle of using molecules with a labile trifluoromethanesulfonyl group to deliver the CF3 group is a known strategy in synthetic chemistry.

Integration into Polymer Architectures for Functional Materials (e.g., Polymer Electrolytes)

Conducting polymers are a class of materials that have garnered significant interest for their applications in electronic devices, sensors, and energy storage. wikipedia.orgyoutube.com Polypyrrole is a well-known conducting polymer, and its properties can be tuned by introducing various substituents. youtube.com The incorporation of fluorine-containing groups, such as the trifluoromethanesulfonyl group, into polymer structures can impart desirable properties like enhanced thermal stability, chemical resistance, and specific electrochemical characteristics. nih.gov

While the direct polymerization of this compound is not widely reported, related pyrrole-based monomers are used in the synthesis of functional polymers. For instance, electropolymerizable pyrrole-oligonucleotide conjugates have been synthesized for use in biosensors. researchgate.net This demonstrates the feasibility of incorporating functionalized pyrrole units into polymer chains.

In the context of polymer electrolytes for batteries, ionic liquids containing the bis(trifluoromethanesulfonyl)imide (TFSI) anion are frequently employed. umass.edu Although the TFSI anion is structurally different from the N-triflyl group in this compound, the presence of the trifluoromethanesulfonyl moiety is crucial for the electrochemical stability and ionic conductivity of these electrolytes. The development of polymers containing covalently bound trifluoromethanesulfonyl groups is an active area of research. For example, polymers containing 1H-1,2,3-triazole moieties with pendant sulfonyl groups have been investigated as proton-conducting membranes for fuel cells. umass.edu

The integration of the this compound unit into a polymer backbone could potentially lead to materials with interesting properties for applications such as:

Polymer Electrolytes: The strong electron-withdrawing nature of the triflyl group could enhance the ionic conductivity and electrochemical stability of the polymer electrolyte.

Sensors: The pyrrole moiety can act as a transducer, and the triflyl group could modulate its electronic properties for selective sensing applications.

Coatings: The fluorinated nature of the triflyl group could impart hydrophobicity and chemical resistance to polymer coatings.

Emerging Research Areas and Future Perspectives in N-Triflylpyrrole Chemistry

The chemistry of N-sulfonylated pyrroles is a continually evolving field with significant potential for future discoveries. While much of the current research has focused on more common sulfonyl groups like tosyl and mesyl, the unique properties of the trifluoromethanesulfonyl group suggest several promising avenues for future investigation.

Future Research Directions:

Exploration of Cycloaddition Reactions: A systematic study of the reactivity of this compound in various cycloaddition reactions, such as the Diels-Alder reaction, could lead to the discovery of novel and efficient routes to complex heterocyclic scaffolds. organic-chemistry.orgnih.gov The highly electron-deficient nature of the N-triflylpyrrole ring system may enable unique reactivity patterns not observed with other N-substituted pyrroles.

Development of Novel Catalytic Systems: The N-triflylpyrrole scaffold could be incorporated into ligands for transition metal catalysis. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyrrole ring, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Synthesis of Novel Bioactive Compounds: The unique combination of a pyrrole ring and a trifluoromethanesulfonyl group makes this compound an attractive starting material for the synthesis of new pharmaceutical and agrochemical candidates. mdpi.comdigitellinc.com The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for drug design.

Advanced Functional Materials: Further investigation into the polymerization of this compound and its derivatives could lead to the development of new functional materials with tailored electronic, optical, and physical properties. nih.govopenmedicinalchemistryjournal.com These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced battery technologies.

The increasing interest in fluorinated organic compounds and the continuous demand for novel heterocyclic structures in various fields of science and technology ensure that the chemistry of this compound will remain a vibrant and productive area of research for years to come.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Trifluoromethanesulfonyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

The Clauson-Kaas pyrrole synthesis is a foundational method for N-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized with 93% yield via precipitation from dichloromethane/hexane, demonstrating the importance of solvent polarity in purification . For trifluoromethanesulfonyl derivatives, introducing the sulfonyl group may involve electrophilic substitution or post-functionalization. Key optimizations include:

- Solvent selection : Dichloromethane enhances solubility of intermediates.

- Stoichiometry : Controlled addition of trifluoromethanesulfonyl chloride to avoid over-sulfonation.

- Temperature : Maintaining ≤0°C during sulfonylation suppresses side reactions. Purification via solvent precipitation (e.g., dichloromethane/hexane) effectively isolates crystalline products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- ¹H NMR : Distinguishes substituent positions. For 1-(4-bromophenyl)-1H-pyrrole, aromatic protons resonate at δ 7.31–7.28 ppm, while pyrrole protons appear at δ 6.35–6.22 ppm .

- ¹³C NMR : Confirms trifluoromethanesulfonyl integration (e.g., CF₃ signals at ~120 ppm).

- IR Spectroscopy : Identifies key functional groups (C-F stretches at ~1100–1250 cm⁻¹) .

- HRMS : Validates molecular weight, as demonstrated in Ni-catalyzed arylations .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of this compound be addressed using transition metal catalysis?

Regioselective C-H functionalization often requires tailored catalytic systems. For example:

- Ni(NIXANTPHOS) catalysts : Achieved 35% yield in mono-arylation of toluene derivatives, emphasizing the role of strong bases (e.g., NaN(SiMe₃)₂) in promoting C-H activation .

- Ligand design : Bulky ligands favor para-selectivity in electron-deficient pyrroles. Computational modeling of the -SO₂CF₃ group’s electron-withdrawing effects can guide catalyst selection .

Q. What strategies mitigate contradictions in reported bioactivity data for trifluoromethanesulfonyl-pyrrole derivatives?

Discrepancies in bioactivity (e.g., tubulin inhibition) often stem from:

- Substituent positional effects : 1-(4-Aminophenyl)-1H-pyrrole derivatives (IC₅₀ = 0.8 µM) outperform 3-substituted analogues due to enhanced binding to tubulin’s colchicine site .

- Oxidative stability : Degradation in lipid matrices can skew results. Standardizing assays with antioxidants (e.g., phospholipids) minimizes confounding factors .

Q. How do electronic effects of the trifluoromethanesulfonyl group influence reactivity in polar cycloadditions?

The -SO₂CF₃ group’s electron-withdrawing nature enhances pyrrole’s electrophilicity, favoring inverse electron-demand Diels-Alder (DA) reactions. For example:

- Regioselectivity : Reactions with nitronaphthalene at 120°C yielded a 6:1 ratio of DA adducts versus hetero-DA products .

- Solvent effects : Polar solvents (e.g., DMF) stabilize charge-separated transition states, improving yields of phenanthrenol derivatives .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.